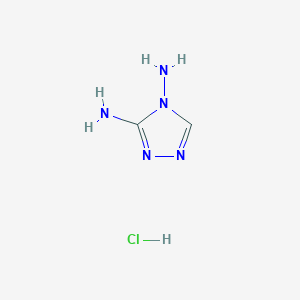

4H-1,2,4-Triazole-3,4-diamine hydrochloride

Übersicht

Beschreibung

4H-1,2,4-Triazole-3,4-diamine hydrochloride is a chemical compound with the molecular formula C2H6ClN5 . It is a derivative of the 1,2,4-triazole family, which is a class of heterocycles that exhibit broad biological activities . These activities include antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer properties .

Synthesis Analysis

The synthesis of this compound involves several methods. One method involves the use of triflic anhydride activation followed by microwave-induced cyclodehydration, which enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides . Another method involves the use of ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes .Molecular Structure Analysis

The molecular structure of this compound consists of two carbon atoms, six hydrogen atoms, one chlorine atom, and five nitrogen atoms . The structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. For instance, Cu (II) catalyzes the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides . Upon prolonging the reaction time, the in situ generated thiones are transformed to 4,5-disubstituted 1,2,4-triazoles via a desulfurization process .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 141 °C .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

4H-1,2,4-Triazole derivatives, such as 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, have been found to be highly effective as corrosion inhibitors for mild steel in acidic environments. These derivatives show remarkable efficiency in preventing corrosion and dissolution, particularly in hydrochloric acid solutions, demonstrating inhibition efficiencies of up to 99% (Bentiss et al., 2007), (Lagrenée et al., 2002).

Synthesis of Pharmaceuticals and Chemical Entities

1,2,4-Triazole derivatives, including 4H-1,2,4-triazoles, are integral in the synthesis of new drugs and chemical entities due to their diverse biological activities. They have been the focus of many patents and research for developing novel compounds with potential therapeutic uses (Ferreira et al., 2013).

Development of High-Energy Materials

Recent studies have explored the use of 1,2,4-triazole derivatives in synthesizing energetic compounds. These compounds exhibit significant thermal stability and potential for application in high-energy density materials, with some showing lower mechanical sensitivity compared to conventional materials (Yao et al., 2021).

Luminescent Properties

4-Amino-4H-1,2,4-triazole and its derivatives have been studied for their luminescent properties. These compounds, when integrated into specific structures, can exhibit notable solid-state luminescent spectra, making them potentially useful in various optical and electronic applications (Xi et al., 2021).

Supramolecular Chemistry

1,2,4-Triazoles, including 4H-variants, play a crucial role in supramolecular chemistry. Their unique structural properties enable diverse supramolecular interactions, which have been leveraged in applications ranging from anion recognition to catalysis and photochemistry (Schulze & Schubert, 2014).

Electrochemical Applications

1,2,4-Triazole derivatives have been reported as effective in enhancing proton conduction in liquid electrolytes and polymer electrolyte membranes, showing stability under various electrochemical conditions. This suggests their potential use in fuel cells and other electrochemical systems (Li et al., 2005).

Wirkmechanismus

Target of Action

The primary target of 4H-1,2,4-Triazole-3,4-diamine hydrochloride is the enzyme ribonucleoside-diphosphate reductase (EC 1.17.4.1) . This enzyme plays a crucial role in DNA synthesis, making it a significant target for antineoplastic agents .

Mode of Action

This compound acts as an inhibitor of the ribonucleoside-diphosphate reductase enzyme . By inhibiting this enzyme, the compound effectively disrupts DNA synthesis, which can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

The compound’s action affects the DNA synthesis pathway . By inhibiting ribonucleoside-diphosphate reductase, the compound prevents the formation of deoxyribonucleotides, the building blocks of DNA . This disruption can lead to a halt in cell division and growth, particularly affecting cells that divide rapidly, such as cancer cells .

Result of Action

The primary result of the action of this compound is the inhibition of DNA synthesis . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely on rapid cell division for growth . Therefore, this compound has potential as an antineoplastic agent .

Biochemische Analyse

Biochemical Properties

It is known that triazoles can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the triazole compound and the biomolecules it interacts with.

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of 4H-1,2,4-Triazole-3,4-diamine hydrochloride in animal models . Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses.

Eigenschaften

IUPAC Name |

1,2,4-triazole-3,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N5.ClH/c3-2-6-5-1-7(2)4;/h1H,4H2,(H2,3,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVICKPJQMKOQLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(N1N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.